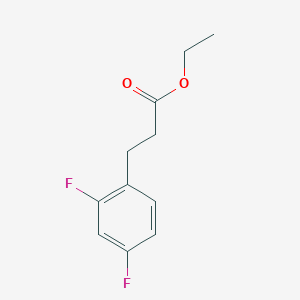

Ethyl 3-(2,4-difluorophenyl)propanoate

Description

Significance of Aryl-Substituted Propanoate Esters in Synthetic Chemistry

Aryl-substituted propanoate esters, including ethyl 3-(2,4-difluorophenyl)propanoate, are a crucial class of compounds in organic chemistry. numberanalytics.com They serve as versatile intermediates in the synthesis of a wide range of more complex molecules. solubilityofthings.com The propanoate ester moiety is a common structural feature in many biologically active compounds and functional materials.

In medicinal chemistry, arylpropionic acid derivatives are a major family of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Well-known examples include ibuprofen (B1674241) and diclofenac, which feature a phenylpropionic acid core structure. researchgate.netnih.gov The ester forms, such as aryl-substituted propanoate esters, are often key precursors in the synthesis of these and other pharmaceutical agents. numberanalytics.com Research has demonstrated that derivatives of arylpropionic acids exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.net

Furthermore, these esters are valuable in synthetic organic chemistry due to the reactivity of the ester group, which can undergo various transformations like hydrolysis to the corresponding carboxylic acid, reduction to alcohols, and participation in condensation reactions. numberanalytics.comresearchgate.net This chemical versatility allows for the construction of diverse molecular architectures.

Research Context of Fluorinated Organic Compounds

The presence of fluorine atoms in organic molecules dramatically influences their physical, chemical, and biological properties. Organofluorine chemistry has become a cornerstone of modern drug discovery and materials science. wikipedia.org The introduction of fluorine into a molecule can enhance several key parameters:

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic attack can block oxidation, thereby increasing the drug's half-life in the body. wikipedia.org

Bioavailability and Lipophilicity: Fluorine is highly electronegative and can alter the acidity or basicity of nearby functional groups, which affects a molecule's absorption and distribution. The substitution of hydrogen with fluorine can increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes.

Binding Affinity: Fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors. This can lead to enhanced binding affinity and, consequently, higher potency of a drug candidate.

Beyond pharmaceuticals, fluorinated compounds have found extensive applications in materials science, contributing to the development of liquid crystals, polymers with high thermal stability, and advanced electronic materials. acs.orgresearchgate.netrsc.orgman.ac.uk The unique properties of fluorinated materials are utilized in products ranging from water-repellent coatings to components for fuel cells and solar cells. researchgate.netresearchgate.net

Historical Overview of Research on this compound and Related Scaffolds

The study of organofluorine compounds dates back to the 19th century, but it was in the 20th century that the field saw significant expansion, driven by the need for new materials and pharmaceuticals. wikipedia.orgnih.gov The development of effective fluorination methods, such as the Schiemann reaction discovered in 1927, paved the way for the synthesis of a wide array of fluoroaromatic compounds. nih.gov

The specific scaffold of this compound is a product of this broader historical trend. While a detailed timeline for this exact molecule is not extensively documented in seminal reviews, its emergence is intrinsically linked to the growing interest in fluorinated building blocks for drug discovery. Research into arylpropionic acids as NSAIDs, which gained momentum in the mid-20th century, spurred the synthesis of numerous analogues with varied aryl substitutions.

The synthesis of related phenylpropanoate structures has been a subject of continuous research, with various methods being developed to improve efficiency and yield. nih.govmdpi.com For instance, methods for preparing ethyl 3-phenylpropanoate and its derivatives often involve catalytic processes or multi-step reactions starting from substituted benzaldehydes. researchgate.netnih.gov The development of compounds like 2-Fluorodeschloroketamine, first described in 2013 as an analogue of ketamine, highlights the ongoing exploration of fluorinated aryl structures in the search for new therapeutic agents. wikipedia.org The synthesis of this compound and similar molecules represents a convergence of established ester synthesis techniques with the strategic incorporation of fluorine to create intermediates with high potential for developing novel, high-performance chemicals and pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2,4-difluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHMAHXFSAZCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601684 | |

| Record name | Ethyl 3-(2,4-difluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134672-69-8 | |

| Record name | Ethyl 2,4-difluorobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134672-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2,4-difluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 2,4 Difluorophenyl Propanoate

Established Synthetic Routes and Reaction Conditions

The formation of Ethyl 3-(2,4-difluorophenyl)propanoate relies on well-established organic reactions, including direct esterification, carbon-carbon bond-forming coupling reactions, and the interconversion of functional groups.

The most direct method for synthesizing this compound is the Fischer-Speier esterification of 3-(2,4-difluorophenyl)propanoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. chemguide.co.uk The equilibrium nature of the reaction necessitates measures to drive it towards the product, such as using a large excess of the alcohol or removing the water formed during the reaction. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | General Conditions |

|---|

The reaction proceeds via protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. masterorganicchemistry.com

Cross-coupling reactions offer a versatile approach to construct the carbon skeleton of the target molecule. A plausible strategy involves the palladium-catalyzed coupling of an aryl halide with a suitable three-carbon chain partner. For instance, a Heck-type reaction between 2,4-difluorobromobenzene and ethyl acrylate (B77674) can be employed to form the carbon-carbon bond and install the propanoate moiety simultaneously.

Table 2: Representative Coupling Reaction Strategy

| Aryl Component | Alkene Component | Catalyst | Base | Solvent |

|---|

This method builds the essential C-C bond, followed by a subsequent reduction of the resulting double bond to yield the final saturated propanoate ester.

Functional Group Interconversion (FGI) is a strategic approach where one functional group is converted into another without altering the carbon backbone. imperial.ac.uk A key pathway to this compound via FGI is the reduction of the carbon-carbon double bond in Ethyl 3-(2,4-difluorophenyl)propenoate (ethyl cinnamate (B1238496) analog). This precursor can be synthesized via reactions like the Knoevenagel condensation. researchgate.net The reduction is typically achieved through catalytic hydrogenation.

Table 3: FGI via Reduction of an α,β-Unsaturated Ester

| Starting Material | Reagent | Catalyst | Product |

|---|

This transformation specifically reduces the alkene functional group while leaving the ester and the aromatic ring intact under controlled conditions.

Precursor Chemistry and Transformations Involving Ethyl 3-(2,4-Difluorophenyl)-3-Oxopropanoate

A significant synthetic route involves the deoxygenation of a keto-group from a precursor molecule, specifically Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This β-keto ester serves as a versatile starting point, with the key transformation being the reduction of the ketone at the C-3 position to a methylene (B1212753) (-CH₂) group. Several classic reduction methods are applicable.

The synthesis of the β-ketoester precursor itself often involves the acylation of a malonate half-ester or a related C-C bond formation strategy. tandfonline.com Once obtained, the ketone can be reduced.

Table 4: Reduction Methods for Ethyl 3-(2,4-Difluorophenyl)-3-Oxopropanoate

| Method | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Acidic medium (e.g., HCl in Ethanol) | Can achieve deoxygenation of benzylic ketones. |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), conc. HCl | Heating | Performed under strongly acidic conditions. |

| Wolff-Kishner Reduction | Hydrazine (B178648) (N₂H₄), KOH or KOtBu | High temperature in a high-boiling solvent (e.g., ethylene (B1197577) glycol) | Performed under strongly basic conditions. |

Catalytic Approaches in Synthesis

Catalysis is fundamental to the efficient synthesis of this compound, particularly in the esterification step.

As mentioned in the context of esterification, acid catalysis is the cornerstone of the Fischer-Speier reaction. chemguide.co.uk The catalyst, typically a strong Brønsted acid like sulfuric acid or a Lewis acid, plays a critical role in activating the carboxylic acid for reaction with the alcohol. nih.govresearchgate.net

The mechanism involves several reversible steps: masterorganicchemistry.com

Protonation: The carbonyl oxygen of 3-(2,4-difluorophenyl)propanoic acid is protonated by the acid catalyst.

Nucleophilic Attack: The activated carbonyl carbon is attacked by the lone pair of electrons on the oxygen atom of ethanol, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.

Elimination: The intermediate eliminates a molecule of water, a good leaving group, to form a protonated ester.

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound.

The efficiency of the catalysis can be influenced by temperature and the molar ratio of the reactants to the catalyst. ceon.rs

Table 5: Common Acid Catalysts for Esterification

| Catalyst | Type | Typical Usage |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Small catalytic amounts, acts as a dehydrating agent. chemguide.co.uk |

| Hydrochloric Acid (HCl) | Brønsted Acid | Used as a solution in alcohol or as dry gas. |

| p-Toluenesulfonic acid (TsOH) | Brønsted Acid | Solid catalyst, easier to handle than H₂SO₄. |

Organocatalysis in Propanoate Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. These small organic molecules can promote a wide range of transformations with high enantioselectivity. In the context of propanoate systems, organocatalysts are particularly effective in constructing the chiral carbon framework.

Asymmetric conjugate addition reactions are a common strategy. For instance, chiral secondary amines, such as proline derivatives, can catalyze the Michael addition of aldehydes or ketones to α,β-unsaturated esters. This process proceeds through an enamine intermediate, which stereoselectively attacks the Michael acceptor. Similarly, bifunctional organocatalysts, like squaramides and thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective additions. mdpi.commdpi.com

The application of bio-based solvents in asymmetric organocatalysis is a growing trend, aligning with the principles of green chemistry. scilit.com Solvents like ethyl alcohol and ethyl acetate (B1210297) have been successfully used in organocatalytic reactions, sometimes improving catalyst performance and simplifying product isolation. mdpi.comscilit.com For example, quinidine-derived organocatalysts have been used in cycloaddition reactions in ethanol to produce dihydropyran derivatives with high enantioselectivity. mdpi.com

| Catalyst Type | Reaction Example | Role of Catalyst | Typical Outcome |

| Chiral Amines (e.g., Proline) | Michael Addition | Forms a chiral enamine intermediate with a donor molecule. | High yields and enantioselectivities (ee). |

| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Acts as a Brønsted acid to activate the electrophile and control the chiral environment. | Excellent enantioselectivities for C-C bond formation. mdpi.com |

| Bifunctional Thioureas/Squaramides | Conjugate Addition | Activates both nucleophile and electrophile via hydrogen bonding. | High stereocontrol in the formation of β-functionalized propanoates. mdpi.com |

| Quinidine Derivatives | [4+2] Cycloaddition | Activates reactants to facilitate cycloaddition reactions. | Produces complex heterocyclic structures with high ee. mdpi.com |

Metal-Catalyzed Processes (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition for Propanoate Derivatives)

Metal-catalyzed reactions offer high efficiency and functional group tolerance, making them indispensable for modern organic synthesis. For the synthesis of propanoate esters, transition metals like copper, palladium, and nickel are frequently employed.

A prominent method involves the copper-catalyzed 1,4-reduction (conjugate reduction) of α,β-unsaturated esters. This reaction, often following a Horner-Wadsworth-Emmons olefination to create the unsaturated precursor, provides a direct route to saturated esters like Ethyl 3-phenylpropanoate and its analogs. researchgate.net

For the derivatization of propanoate structures, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is exceptionally useful. If a propanoate derivative contains an azide (B81097) or alkyne functional group, it can be readily linked to a wide variety of molecules to create more complex structures, such as peptidomimetics or functionalized materials.

Nickel-catalyzed cross-coupling reactions have also been developed for C-S bond formation, which can be applied to propanoate scaffolds. For example, a photoredox/nickel dual catalytic system can couple aryl bromides with mercaptopropionates to yield thioether-functionalized propanoates. orgsyn.orgorgsyn.org

| Metal Catalyst | Reaction Type | Substrates | Product Type |

| Copper (Cu) | 1,4-Reduction | α,β-Unsaturated Esters | Saturated Propanoates researchgate.net |

| Copper (Cu) | Azide-Alkyne Cycloaddition (CuAAC) | Azide- or Alkyne-functionalized propanoates | 1,2,3-Triazole-linked derivatives |

| Palladium (Pd) / Copper (Cu) | Cross-Coupling Reactions | Aryl halides and propanoate-derived nucleophiles | Aryl-substituted propanoates |

| Nickel (Ni) | C-S Cross-Coupling | Aryl bromides, Ethyl 3-mercaptopropionate | Thioether-functionalized propanoates orgsyn.orgorgsyn.org |

Stereoselective Synthesis and Enantiomeric Enrichment Strategies

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective synthetic methods to produce single enantiomers of compounds like this compound is of paramount importance. Strategies include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Lipase-Catalyzed Hydrolysis for Enantiomeric β-Amino Propanoates

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds under mild conditions. Lipases are widely used for the enantioselective hydrolysis of racemic esters. nih.govnih.govbenthamscience.com In the case of racemic β-amino propanoate esters, a lipase (B570770) can selectively catalyze the hydrolysis of one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. nih.gov

Lipases such as Candida antarctica Lipase B (CAL-B) and lipases from Pseudomonas cepacia (lipase PS) have demonstrated excellent enantioselectivity (E > 200) in these resolutions. nih.gov The reaction is typically performed in an aqueous buffer or an organic solvent with a controlled amount of water. This methodology allows for the preparation of both the β-amino acid and the unreacted β-amino ester in high enantiomeric purity (≥99% ee). nih.gov

| Enzyme | Substrate Type | Reaction | Outcome |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Enantioselective hydrolysis in iPr₂O | (R)-amino esters and (S)-amino acids with ≥99% ee. nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic 1,2,3,4-THIQ-1-carboxylic esters | Dynamic kinetic resolution via hydrolysis in buffer | Enantiopure amino carboxylic acids in quantitative yield. mdpi.com |

| Alcalase | Racemic β-amino carboxylic esters | Kinetic resolution via hydrolysis in borate (B1201080) buffer | Separation of enantiomers. nih.gov |

Chiral Catalyst Development for Propanoate Synthesis

The rational design of chiral catalysts is at the forefront of asymmetric synthesis. rsc.orgnumberanalytics.com The goal is to create a well-defined chiral pocket or environment that forces a reaction to proceed through a lower energy transition state for one enantiomer over the other. numberanalytics.comnih.gov

In metal-based catalysis, this is typically achieved by coordinating the metal to a chiral ligand. For decades, the development of new chiral ligands has been the primary driver of advances in the field. rsc.org More recently, "chiral-at-metal" complexes have emerged, where the chirality originates from the stereogenic arrangement of achiral ligands around the metal center, offering new architectural possibilities. rsc.org

In organocatalysis, catalysts are designed to mimic enzyme active sites, often employing multiple non-covalent interactions to control stereochemistry. Bifunctional catalysts, for example, can simultaneously activate two different reacting species, bringing them together in a specific orientation. mdpi.com The development of more efficient and selective catalysts contributes to greener synthesis by reducing waste and energy consumption. numberanalytics.com

Protective Group Strategies in Complex Syntheses

In the multi-step synthesis of complex molecules, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from interfering with a reaction at another site. numberanalytics.comresearchgate.netjocpr.com The synthesis of derivatives of this compound may require such strategies, especially when other reactive functionalities are present.

The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. jocpr.com For instance, the ester group of the title compound can itself be considered a protected form of a carboxylic acid. If a reaction requires a free carboxylic acid, the ethyl ester can be hydrolyzed under basic or acidic conditions.

In more complex scenarios involving multiple functional groups (e.g., hydroxyls and amines), an orthogonal protection strategy is employed. numberanalytics.com This involves using multiple protecting groups, each of which can be removed under a unique set of conditions without cleaving the others. This allows for the sequential unmasking and reaction of different functional groups in a controlled manner. numberanalytics.com

| Protecting Group Type | Functional Group Protected | Common Examples | Removal Conditions |

| Silyl Ethers | Alcohols | tert-butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF) numberanalytics.com |

| Carbamates | Amines | benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc) | Hydrogenolysis (Cbz), Strong Acid (Boc) numberanalytics.com |

| Benzyl Ethers | Alcohols | Benzyl (Bn) | Hydrogenolysis |

| Esters | Carboxylic Acids | Methyl, Ethyl, Benzyl | Saponification (base) or acid hydrolysis |

Chemical Reactivity and Mechanistic Studies of Ethyl 3 2,4 Difluorophenyl Propanoate

Transformation Reactions of the Ester Group

The ethyl ester functional group is a key site of reactivity in Ethyl 3-(2,4-difluorophenyl)propanoate. It can undergo several common transformations typical of esters, including hydrolysis, transesterification, and reduction.

Hydrolysis: The hydrolysis of an ester involves its cleavage by reaction with water, a process that can be catalyzed by either acid or base. libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes reversible hydrolysis to yield 3-(2,4-difluorophenyl)propanoic acid and ethanol (B145695). libretexts.org The reaction is the reverse of Fischer esterification. masterorganicchemistry.com

Base-Promoted Hydrolysis (Saponification): When heated with a base such as sodium hydroxide, the ester undergoes an irreversible reaction called saponification. lumenlearning.comchemguide.co.uk This process yields a carboxylate salt, sodium 3-(2,4-difluorophenyl)propanoate, and ethanol. libretexts.org The reaction goes to completion because the final deprotonation of the carboxylic acid by the base is not reversible. libretexts.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol would lead to the formation of Mthis compound and ethanol. To ensure a high yield, Le Chatelier's principle is often utilized by using the new alcohol (e.g., methanol) as a solvent to drive the equilibrium toward the desired product. libretexts.org

Reduction: The ester group can be reduced to alcohols using strong reducing agents.

Reduction to Primary Alcohols: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohol molecules. doubtnut.com The reaction cleaves the ester, reducing the carbonyl group and displacing the ethoxy group. The final products are 3-(2,4-difluorophenyl)propan-1-ol and ethanol. libretexts.org

The following table summarizes these key transformations of the ester group.

| Reaction | Reagents | Products | Conditions | Reversibility |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ catalyst | 3-(2,4-Difluorophenyl)propanoic acid, Ethanol | Heat | Reversible libretexts.org |

| Basic Hydrolysis | NaOH, H₂O | Sodium 3-(2,4-difluorophenyl)propanoate, Ethanol | Heat | Irreversible chemguide.co.uk |

| Transesterification | R'OH (e.g., Methanol), H⁺ or OR'⁻ catalyst | Mthis compound, Ethanol | Heat, Excess R'OH | Reversible libretexts.org |

Reactions Involving the Aromatic Ring (e.g., Nucleophilic Aromatic Substitution on Dihalophenyl Moieties)

The 2,4-difluorophenyl ring is electron-deficient due to the high electronegativity of the two fluorine atoms. This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway less common for unsubstituted benzene rings which typically undergo electrophilic substitution. chemistrysteps.commasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination process. chemistrysteps.com

Addition: A strong nucleophile attacks one of the carbons bearing a fluorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The aromaticity of the ring is restored by the elimination of a leaving group, in this case, a fluoride ion. chemistrysteps.com

The rate of SNAr reactions is heavily influenced by the presence and position of electron-withdrawing groups. In this compound, both fluorine atoms act as strong electron-withdrawing groups through induction. The propanoate substituent also contributes to the electron deficiency of the ring. For a successful SNAr reaction, an electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgnih.gov

In the case of the 2,4-difluorophenyl moiety:

Substitution at C-2: A nucleophile attacking the carbon at position 2 (ortho to the propanoate chain) would be stabilized by the fluorine atom at position 4 (para to the attack site).

Substitution at C-4: A nucleophile attacking the carbon at position 4 (para to the propanoate chain) would be stabilized by the fluorine atom at position 2 (ortho to the attack site).

Interestingly, in SNAr reactions, fluoride is a better leaving group than chloride or bromide. youtube.com This is because the rate-determining step is the initial nucleophilic attack on the electron-deficient ring, which is accelerated by the strong inductive effect of the highly electronegative fluorine atom. youtube.com

| Position of Attack | Leaving Group | Ortho/Para Stabilizing Group | Relative Reactivity |

| C-2 | F⁻ | F at C-4 | High |

| C-4 | F⁻ | F at C-2 | High |

Reactivity at the Alpha and Beta Positions of the Propanoate Chain

The propanoate chain offers additional sites for chemical reactions, primarily at the alpha-carbon (the carbon adjacent to the carbonyl group).

Reactivity at the Alpha Position: The hydrogen atoms on the alpha-carbon of an ester are weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Their removal by a strong base leads to the formation of a nucleophilic enolate ion. msu.edu

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can be used to deprotonate the alpha-carbon, forming an ester enolate. Weaker bases like sodium ethoxide can also be used, though they may establish an equilibrium. msu.edu

Alpha-Alkylation: Once formed, the enolate can act as a nucleophile and react with electrophiles like alkyl halides in an SN2 reaction. This results in the formation of a new carbon-carbon bond at the alpha position. youtube.com For example, reacting the enolate of this compound with methyl iodide would yield Ethyl 2-methyl-3-(2,4-difluorophenyl)propanoate.

Alpha-Halogenation: Under acidic conditions, esters can undergo halogenation at the alpha position via an enol intermediate. msu.edu In the presence of a base, the reaction proceeds through the enolate and can be difficult to control, often leading to multiple halogenations. msu.edu

Reactivity at the Beta Position: In a saturated propanoate chain, the beta-carbon is not typically a site of high reactivity. However, its hydrogens can be involved in elimination reactions under specific conditions. More significant reactivity at the beta position is observed in α,β-unsaturated carbonyl compounds, where it becomes an electrophilic site susceptible to conjugate addition (Michael reaction) by nucleophiles. For this compound, such reactivity would require a prior modification to introduce a double bond between the alpha and beta carbons.

Investigational Mechanistic Pathways

The study of reaction mechanisms for compounds like this compound relies on a combination of spectroscopic, electrochemical, and computational methods to identify intermediates and map energy landscapes.

Modern spectroscopic techniques allow for the in-situ monitoring of chemical reactions, providing valuable insights into mechanistic pathways by detecting transient intermediates. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for detecting charged intermediates in solution, such as the Meisenheimer complexes formed during SNAr reactions. nih.gov By tracking the mass-to-charge ratio of species in the reaction mixture over time, it is possible to identify and follow the concentration of key intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to monitor the transformation of reactants into products and can help identify the structure of stable intermediates. Changes in chemical shifts and coupling constants provide real-time structural information.

Infrared (IR) and UV-Vis Spectroscopy: These methods are useful for tracking the disappearance of reactant functional groups and the appearance of product functional groups. For example, the carbonyl stretch of the ester group in this compound has a characteristic IR frequency that would shift upon its conversion to a carboxylic acid or an alcohol. nih.gov

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of molecules. While specific studies on this compound are not prevalent, data from related propanoate esters can provide a basis for understanding its potential electrochemical behavior. srce.hr

Cyclic Voltammetry (CV): This technique can be used to determine the oxidation and reduction potentials of a compound. For a molecule like this compound, CV could potentially identify the potentials at which the difluorophenyl ring is reduced or where reactions involving the ester group might be initiated electrochemically.

Controlled Potential Electrolysis: This method can be used to synthesize products by holding the electrode at a specific potential. The products of such an experiment can then be identified, helping to elucidate the electrochemical reaction mechanism. srce.hr Studies on compounds like ethyl-2-arylhydrazono-3-phenylpropanoate-1,3-dione have successfully used this method to identify products and postulate reaction mechanisms. srce.hr The electrochemical behavior of ethyl propanoate itself has also been of interest in the context of electrolytes for lithium-ion batteries. researchgate.net

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, products, transition states, and intermediates.

Mechanism Elucidation: Computational studies can help differentiate between possible reaction pathways, such as a concerted versus a stepwise mechanism in SNAr reactions. nih.gov For example, modeling has shown that for some substrates, the reaction proceeds via a Meisenheimer intermediate, while for others, a concerted mechanism is favored. nih.gov

Transition State Analysis: By calculating the structure and energy of transition states, researchers can understand the activation barriers of different reaction steps, which helps explain reaction rates and selectivity.

Predicting Reactivity: Computational models have been used to study the oxidation and combustion of ethyl propanoate, revealing complex reaction pathways and explaining its reactivity based on the formation of specific products and intermediates. nih.govresearchgate.net Similar models could be applied to predict the reactivity of this compound under various conditions, providing insights that are difficult to obtain experimentally. Quantum chemical calculations have also been used to investigate the molecular mechanism of reactions between furans and nitroprop-2-enoates, demonstrating the power of these methods to correct previously postulated mechanisms by identifying zwitterionic intermediates. nih.gov

Synthesis and Exploration of Derivatives and Analogs of Ethyl 3 2,4 Difluorophenyl Propanoate

Oxo-Substituted Analogs (e.g., Ethyl 3-(2,4-Difluorophenyl)-3-Oxopropanoate)

The synthesis of ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, a β-keto ester, is a fundamental transformation in organic chemistry, often serving as a versatile precursor for more complex molecules. The general approach to synthesizing such compounds involves the acylation of an appropriate ester enolate. A common method is the Claisen condensation or related reactions where an ester is reacted with a suitable acylating agent.

For instance, the synthesis of structurally similar compounds provides insight into potential synthetic routes. The preparation of ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate has been achieved by reacting 2',4'-dimethylacetophenone (B1329390) with diethyl carbonate in the presence of sodium ethoxide. This reaction proceeds via the formation of an enolate from the acetophenone, which then attacks the diethyl carbonate. A similar strategy can be envisioned for the target molecule, starting from 2,4-difluoroacetophenone.

Another relevant synthetic pathway is the reaction of a malonic ester derivative with an acyl chloride. For example, ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate can be synthesized from ethyl potassium malonate and 2,6-difluorobenzoyl chloride. chemicalbook.com This method involves the acylation of the malonate followed by decarboxylation to yield the desired β-keto ester.

Table 1: Synthesis of Oxo-Substituted Phenylpropanoates

| Starting Materials | Reagents | Product |

|---|---|---|

| 2',4'-Dimethylacetophenone, Diethyl carbonate | Sodium ethanolate | Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate |

These oxo-substituted analogs are valuable intermediates. The presence of the ketone and ester functionalities allows for a wide range of subsequent chemical modifications, making them key building blocks in the synthesis of pharmaceuticals and other biologically active compounds.

Amino-Substituted Analogs (e.g., Ethyl 3-Amino-3-(2,4-difluorophenyl)propanoate)

The introduction of an amino group into the propanoate chain significantly alters the chemical properties of the molecule, opening avenues for the synthesis of novel derivatives. A common route to synthesize β-amino esters is through the reduction of β-enamino esters or the reductive amination of β-keto esters.

A specific example is the synthesis of ethyl 3-(3-aminophenyl)propanoate, which has been achieved through a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the nitro group. nih.gov While this example involves substitution on the phenyl ring rather than the propanoate chain, the reduction of a nitro group to an amine is a standard transformation that can be applied in various synthetic contexts.

For the direct synthesis of compounds like ethyl 3-amino-3-(2,4-difluorophenyl)propanoate, a plausible method involves the reductive amination of the corresponding β-keto ester, ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. This reaction would typically involve treating the keto ester with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride or through catalytic hydrogenation).

The amino group in these analogs can be further functionalized. For example, it can be acylated to form amides or serve as a nucleophile in the construction of more complex heterocyclic systems. The synthesis of ethyl 3-(pyridin-2-ylamino) propanoate has been reported via the reaction of 2-aminopyridine (B139424) and ethyl acrylate (B77674), showcasing a method to introduce a substituted amino group. google.com

Table 2: Synthesis of Amino-Substituted Propanoates

| Starting Materials | Key Transformation | Product | Reference |

|---|---|---|---|

| 3-Nitrobenzaldehyde, Meldrum's acid | Knoevenagel condensation, reduction of nitro group | Ethyl 3-(3-aminophenyl)propanoate | nih.gov |

Hydroxyimino and Related Functionalized Derivatives (e.g., Ethyl 3-(2,4-Difluorophenyl)-2-(hydroxyimino)propanoate)

The introduction of a hydroxyimino group (an oxime) at the α-position of the propanoate chain yields derivatives with interesting chemical properties and potential as intermediates in synthesis. The synthesis of such compounds is typically achieved by reacting an α-keto ester or a β-dicarbonyl compound with hydroxylamine (B1172632).

For the synthesis of ethyl 3-(2,4-difluorophenyl)-2-(hydroxyimino)propanoate, the starting material would be the corresponding α-keto ester, ethyl 3-(2,4-difluorophenyl)-2-oxopropanoate. The reaction with hydroxylamine hydrochloride, often in the presence of a base like sodium carbonate, would lead to the formation of the oxime. nih.gov The geometry of the resulting oxime (E or Z isomer) can be influenced by the reaction conditions and the steric and electronic properties of the substituents. researchgate.net

The hydroxyimino group is a versatile functional group. It can be reduced to an amino group, hydrolyzed back to a ketone, or participate in rearrangement reactions like the Beckmann rearrangement. The molecule of ethyl (2E)-2-(hydroxyimino)propanoate is essentially planar, a feature attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups. nih.govresearchgate.net This planarity can influence the molecule's reactivity and its interactions in biological systems.

Table 3: Synthesis of Ethyl (2E)-2-(hydroxyimino)propanoate

| Starting Material | Reagent | Product | Key Features | Reference |

|---|

Halogenated Derivatives Beyond Difluoro (e.g., Chloroacetamido-substituted Propanoates)

Further halogenation of the ethyl 3-(2,4-difluorophenyl)propanoate scaffold can lead to compounds with modified physical, chemical, and biological properties. Halogen atoms can be introduced at various positions on the phenyl ring or on the propanoate side chain.

The synthesis of halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates has been reported through the piperidine-catalyzed Knoevenagel condensation of halogen ring-substituted benzaldehydes and ethyl cyanoacetate. chemrxiv.org This methodology can be applied to synthesize a variety of derivatives with different halogen substitution patterns on the phenyl ring, including chloro and bromo substituents in addition to the existing fluoro groups.

Another strategy involves the direct halogenation of the phenyl ring or the propanoate chain of a pre-existing molecule, although this can sometimes lead to issues with regioselectivity. A more controlled approach is to start with a building block that already contains the desired halogen pattern.

The introduction of a chloroacetamido group would typically involve the acylation of an amino-substituted analog with chloroacetyl chloride. This would result in a derivative with both additional halogenation and an amide functionality, further increasing the chemical diversity of the compound series.

Table 4: Synthesis of Halogenated Phenylpropenoates via Knoevenagel Condensation

| Benzaldehyde Derivative | Reagent | Product Type | Reference |

|---|

Heterocyclic Fused Systems Incorporating the 2,4-Difluorophenylpropanoate Moiety

The this compound framework, particularly its oxo-substituted analog, is an excellent precursor for the synthesis of various heterocyclic systems. The 1,3-dicarbonyl moiety of ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate is highly reactive towards binucleophiles, leading to the formation of five- or six-membered rings.

A prominent example is the synthesis of pyrazole (B372694) derivatives. The reaction of a β-keto ester with hydrazine (B178648) or its derivatives is a classic and efficient method for constructing the pyrazole ring. mdpi.com Specifically, ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate can be reacted with hydrazine hydrate (B1144303) to yield a 3-(2,4-difluorophenyl)-5-hydroxypyrazole, which can exist in tautomeric forms including a pyrazolone.

The reaction conditions can be tailored to control the outcome. For instance, a one-pot synthesis of 3,5-disubstituted pyrazoles from esters can be achieved using potassium tert-butoxide to facilitate the initial C-C bond formation, followed by cyclization with hydrazine. rsc.org This approach allows for the introduction of various substituents on the pyrazole ring.

The formation of other heterocyclic systems is also possible. For example, reaction with amidines or guanidines can lead to pyrimidine (B1678525) derivatives. These heterocyclic fused systems are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. minia.edu.eg

Table 5: Synthesis of Pyrazole Derivatives from β-Keto Esters

| β-Keto Ester | Reagent | Product | Synthetic Approach | Reference |

|---|---|---|---|---|

| Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | Hydrazine hydrate | 3-(2,4-Difluorophenyl)-5-hydroxypyrazole | Condensation/Cyclization | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a fluorinated compound like Ethyl 3-(2,4-difluorophenyl)propanoate, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F are essential for a complete characterization.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of hydrogen atoms in a molecule and their connectivity. The spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the propanoate chain, as well as the aromatic protons on the difluorophenyl ring.

The ethyl group protons typically appear as a quartet for the methylene (B1212753) group (-O-CH₂-) and a triplet for the methyl group (-CH₃) due to spin-spin coupling. The two methylene groups in the propanoate backbone (-CH₂-CH₂-) are chemically distinct and would appear as two triplets. The aromatic region would display complex multiplets resulting from the three protons on the difluorophenyl ring, with their chemical shifts and coupling patterns influenced by the two fluorine substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.8 - 7.3 | m (multiplet) | - |

| -O-CH₂-CH₃ | ~ 4.1 | q (quartet) | ~ 7.1 |

| Ph-CH₂- | ~ 2.9 | t (triplet) | ~ 7.5 |

| -CH₂-COO- | ~ 2.6 | t (triplet) | ~ 7.5 |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal, providing direct evidence of the molecular framework. In the proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected: one for the carbonyl carbon, four for the aromatic carbons, and four for the aliphatic carbons of the ethyl and propanoate groups.

A key feature in the ¹³C spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The signals for the aromatic carbons directly bonded to fluorine (C2 and C4) will appear as doublets with large coupling constants (¹JCF). Carbons that are two or three bonds away will also show smaller couplings (²JCF and ³JCF), providing valuable information for assigning the aromatic signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

|---|---|---|

| C=O | ~ 172 | Expected |

| C2-Ar (C-F) | ~ 162 | ¹JCF |

| C4-Ar (C-F) | ~ 160 | ¹JCF |

| Aromatic Carbons | 104 - 132 | ²JCF, ³JCF |

| -O-CH₂- | ~ 61 | Expected |

| Ph-CH₂- | ~ 35 | Expected |

| -CH₂-COO- | ~ 30 | Expected |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorinated compounds. mdpi.com Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clear spectra without the background noise seen in other forms of NMR. quora.com The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, one for each of the chemically non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring. quora.com

The chemical shifts of these signals are highly sensitive to the electronic environment. nih.govpsu.edu Furthermore, these signals would likely appear as doublets of multiplets due to coupling with each other (F-F coupling) and with nearby aromatic protons (F-H coupling), providing definitive confirmation of the substitution pattern on the aromatic ring.

Solid-State NMR for Polymorphism Studies

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the physicochemical properties of materials in their solid form. researchgate.net It is particularly valuable in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. europeanpharmaceuticalreview.com Different polymorphs can have different physical properties, including solubility and stability.

SSNMR, particularly ¹³C and ¹⁹F SSNMR, can distinguish between different polymorphic forms of this compound. acs.org Subtle differences in crystal packing and molecular conformation between polymorphs lead to distinct chemical shifts and relaxation times in the solid-state NMR spectrum. researchgate.net This allows for the identification and quantification of different polymorphs in a bulk sample, which is critical for quality control during drug development and manufacturing. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₂F₂O₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

The technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. nih.gov The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental formula.

Table 3: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

|---|

This exact mass measurement serves as a definitive piece of evidence for the compound's identity, complementing the structural details provided by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the analysis of this compound, GC is employed to verify the compound's purity. A pure sample is expected to yield a single, sharp peak in the chromatogram at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program).

Following separation by GC, the compound is introduced into the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments.

For this compound (molar mass: 214.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 214. The fragmentation pattern is predicted based on the compound's structure, with cleavage occurring at the most labile bonds. Key fragmentation pathways for related phenylpropanoate esters often involve the loss of the ethoxy group or rearrangements within the molecule. nih.gov The analysis of these fragments is crucial for unambiguous identity confirmation.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Description | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | 214 | [C₁₁H₁₂F₂O₂]⁺ |

| Loss of Ethoxy Radical | 169 | [M - •OCH₂CH₃]⁺ |

| Difluorobenzyl Cation | 127 | [C₇H₅F₂]⁺ |

| McLafferty Rearrangement | 186 | [M - C₂H₄]⁺ |

| Loss of Ethyl Group | 185 | [M - •CH₂CH₃]⁺ |

This table is based on theoretical fragmentation patterns and may vary from experimental results.

Predicted Collision Cross Section Analysis

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. This measurement yields the ion's rotationally averaged collision cross section (CCS), a physicochemical property that is highly characteristic of a molecule's three-dimensional structure. semanticscholar.orgmdpi.com The CCS value serves as a robust identifier, complementary to mass-to-charge ratio and retention time, and is particularly valuable for distinguishing between isomers.

While experimental CCS data for this compound is not widely available, predictive models based on machine learning and support vector regression can provide highly accurate theoretical CCS values. mdpi.comdntb.gov.ua These models utilize large databases of experimentally determined CCS values and a series of molecular descriptors to calculate a predicted CCS for a given structure. semanticscholar.org The availability of a predicted CCS value for this compound would be a valuable asset for its future identification in complex mixtures, enhancing the confidence of its annotation in advanced analytical workflows. semanticscholar.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in the molecule's polarizability.

The analysis of this compound would reveal characteristic vibrational modes corresponding to its ester and difluorophenyl moieties. The interpretation of these spectra allows for a detailed confirmation of the compound's functional group composition. Although specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on extensive data from similar molecules. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | IR (weak), Raman (strong) |

| Aliphatic C-H Stretch | 3000 - 2850 | IR (medium), Raman (medium) |

| Ester C=O Stretch | 1750 - 1735 | IR (strong), Raman (medium) |

| Aromatic C=C Stretch | 1600 - 1450 | IR (medium), Raman (strong) |

| C-F Stretch | 1400 - 1100 | IR (strong) |

| Ester C-O Stretch | 1300 - 1100 | IR (strong) |

Electronic Spectroscopy (UV-Visible and Fluorescence Spectroscopy)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Visible spectroscopy measures the absorption of light that promotes electrons from a ground state to a higher energy excited state, while fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited singlet state back to the ground state.

The primary chromophore in this compound is the 2,4-difluorophenyl ring. The electronic transitions are expected to be of the π → π* type, characteristic of aromatic systems. Compared to unsubstituted benzene, which exhibits absorption maxima around 204 nm and 256 nm, the fluorine and propanoate substituents are expected to cause a slight bathochromic (red) shift. Studies on other 2,4-difluorophenyl-containing compounds confirm absorptions in the UV region. unair.ac.idresearchgate.net

Given its aromatic nature, the compound is also expected to be fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, it would likely emit light at a longer wavelength (a phenomenon known as the Stokes shift). The specific emission wavelength, quantum yield, and fluorescence lifetime would require experimental determination. nih.gov

X-Ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for determining the solid-state structure of crystalline materials. They provide definitive information on atomic arrangement, crystal packing, and polymorphism.

Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine bond lengths, bond angles, and the absolute configuration of the atoms, providing an unambiguous structural proof.

As of now, a solved crystal structure for this compound has not been deposited in major crystallographic databases. ugr.es However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a structurally related compound, Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate, is presented below. researchgate.net This data exemplifies the detailed structural parameters that would be determined for this compound if a suitable single crystal were analyzed.

Table 3: Illustrative Single Crystal X-Ray Diffraction Data for a Related Compound

| Parameter | Value (for Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate researchgate.net) |

| Chemical Formula | C₁₇H₁₃ClF₂O₃ |

| Formula Weight | 338.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.275 (3) |

| b (Å) | 7.503 (2) |

| c (Å) | 13.812 (3) |

| β (°) | 111.11 (3) |

| Volume (ų) | 1573.4 (7) |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is for a related compound and is presented for illustrative purposes only.

Powder X-Ray Diffraction (PXRD) is a critical tool for characterizing polycrystalline materials. It is particularly important in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. acs.orgresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point, which can have significant implications. units.it

A PXRD analysis of this compound would produce a diffraction pattern characteristic of its specific crystalline form. This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for that crystal phase. rigaku.com Any polymorphism studies on this compound would involve screening for different crystal forms under various crystallization conditions and using PXRD to identify and differentiate any resulting polymorphs. To date, no specific polymorphism studies on this compound have been reported in the scientific literature.

Chromatographic Methods for Purification and Analysis

Chromatography is an indispensable tool in the analysis and purification of this compound. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be routine purity assessment, preparative purification, or the critical separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. The method's adaptability allows for its use in determining purity, identifying byproducts, and monitoring reaction progress.

Typically, a reversed-phase HPLC method is employed for the analysis of moderately polar compounds like this compound. sielc.com This involves a nonpolar stationary phase (often C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

The retention time of this compound in an HPLC system is a key identifier, while the peak area provides quantitative data on its concentration. Method validation, including linearity, accuracy, precision, and robustness, is essential for ensuring the reliability of the analytical results.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the qualitative analysis of this compound. nih.gov It is frequently utilized for monitoring the progress of chemical reactions, identifying the components of a mixture, and determining the appropriate solvent system for column chromatography. rjpbcs.com

In a typical TLC analysis, a sample of this compound is spotted onto a silica (B1680970) gel plate, which acts as the stationary phase. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the eluent is critical and is determined by the polarity of the analyte. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate) is commonly used. nih.govresearchgate.net

The separation is based on the differential migration of the compound up the plate, which is quantified by the retention factor (Rf value). The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Illustrative TLC Parameters:

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or chemical staining |

Under UV light, the compound appears as a dark spot on a fluorescent background. The Rf value is characteristic of the compound in a specific solvent system and can be used for its identification.

Since this compound can exist as a racemic mixture, the separation and quantification of its enantiomers are of paramount importance, particularly in pharmaceutical applications where the biological activity of enantiomers can differ significantly. mdpi.com Chiral chromatography is the most effective method for this purpose. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. The choice of the CSP is crucial and is often based on the structural features of the analyte. For compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

Exemplary Chiral HPLC Parameters:

| Parameter | Condition |

| Column | Chiralpak® IA or Chiralcel® OD-H |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (B145695) |

| Detector | UV at 254 nm |

| Flow Rate | 0.5 - 1.0 mL/min |

The resulting chromatogram will show two distinct peaks corresponding to the two enantiomers, allowing for the determination of the enantiomeric excess (ee) of the mixture.

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govresearchgate.net This technique is instrumental in understanding the packing of molecules in the solid state, which influences the physical properties of the compound, such as its melting point, solubility, and stability.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The surface is mapped with various properties, such as dnorm (normalized contact distance), which highlights intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker contacts.

Furthermore, 2D fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. nih.gov These plots display the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus. The relative contributions of different interactions, such as H···H, C···H, and F···H contacts, can be determined from these plots. For a difluorophenyl compound, interactions involving fluorine atoms are of particular interest. nih.gov

By analyzing the Hirshfeld surface and the associated fingerprint plots, one can gain detailed insights into the nature and prevalence of the intermolecular forces that govern the crystal packing of this compound.

Computational and Theoretical Studies on Ethyl 3 2,4 Difluorophenyl Propanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of molecular systems. For Ethyl 3-(2,4-difluorophenyl)propanoate, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. nih.gov This involves finding the minimum energy conformation on the potential energy surface. A common approach utilizes hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311++G(d,p) to accurately model the electron distribution and molecular geometry. chemmethod.comunair.ac.id

The geometry optimization process iteratively adjusts the atomic coordinates to minimize the forces acting on each atom, converging on a structure that represents a stable equilibrium state. From this optimized geometry, key structural parameters can be extracted. These parameters provide a detailed picture of the molecule's architecture.

Interactive Table: Optimized Geometric Parameters Below is a representative table of calculated geometric parameters for this compound, obtained from DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

| Bond Length (Å) | C=O | 1.21 |

| Bond Length (Å) | C-O (ester) | 1.35 |

| Bond Length (Å) | C-F (ortho) | 1.36 |

| Bond Length (Å) | C-F (para) | 1.35 |

| Bond Angle (°) | O=C-O | 124.5 |

| Dihedral Angle (°) | C-C-C-C (phenyl) | 0.0 |

These calculations reveal the planarity of the difluorophenyl ring and the specific spatial arrangement of the ethyl propanoate chain. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped onto the optimized structure, highlighting regions of positive and negative charge and predicting sites susceptible to electrophilic or nucleophilic attack. malayajournal.org

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity. youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. materialsciencejournal.org

For this compound, DFT calculations can determine the energies of these frontier orbitals.

Interactive Table: Frontier Orbital Energies This table presents typical calculated energy values for the frontier orbitals of this compound.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.90 |

The analysis of the orbital shapes reveals that the HOMO is primarily localized on the difluorophenyl ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the carbonyl group of the ester, suggesting this as the likely site for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they exist as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (conformers) and the energy barriers between them. For a flexible molecule like this compound, with its rotatable bonds in the ethyl and propanoate fragments, this analysis is crucial for understanding its behavior in different environments.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. nih.gov By simulating the molecule's behavior, often in a solvent environment to mimic real-world conditions, MD can reveal the preferred conformations and the dynamics of their interconversion. mdpi.com The results can be analyzed to determine the relative populations of different conformers and the free energy landscape governing their transitions.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. cbijournal.com For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are particularly useful.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. epstem.net These predicted values can be compared with experimental data to aid in the assignment of signals in the NMR spectrum. chemmethod.com

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum, helping to assign specific vibrational modes to the observed absorption bands. materialsciencejournal.org

Interactive Table: Predicted Spectroscopic Data This table shows representative predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 172.5 |

| Phenyl C-F (ortho) | 162.0 (d, J=250 Hz) |

| Phenyl C-F (para) | 164.5 (d, J=252 Hz) |

| O-CH₂ | 61.0 |

| CH₃ | 14.2 |

Theoretical Insights into Reaction Mechanisms and Selectivity

By locating the transition state structures and calculating their energies, the activation energy for a given reaction step can be determined. This allows for the prediction of reaction rates and the identification of the most favorable reaction pathway among several possibilities. mdpi.com For reactions that can yield multiple products (regio- or stereoisomers), computational analysis of the transition state energies can explain and predict the observed selectivity. Molecular Electron Density Theory (MEDT) is one such computational approach used to study reaction mechanisms. researchgate.net These theoretical insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. methodist.edu

Applications in Advanced Organic Synthesis and Material Science Research

Utility as a Chiral Building Block

Chiral β-amino acids are crucial components in the synthesis of pharmaceuticals and biologically active molecules. illinois.edu The introduction of fluorine atoms into these structures can significantly alter their metabolic stability and target selectivity. illinois.edu While the asymmetric synthesis of fluorinated compounds is a field of intensive research, specific literature detailing the use of Ethyl 3-(2,4-difluorophenyl)propanoate as a chiral building block through established enantioselective synthesis is not widely available.

However, the synthesis of structurally similar chiral compounds highlights the potential value of this scaffold. For instance, enzymatic methods, such as lipase-catalyzed hydrolysis, have been effectively used to produce enantiomers of various fluorinated β-amino acids, including derivatives of 3-amino-3-(3,4-difluorophenyl) propanoate and 3-amino-3-(4-fluorophenyl) propanoate. mdpi.com These processes demonstrate that biocatalysis can be a powerful tool for accessing chiral fluorinated synthons.

Common strategies for synthesizing β-amino acids include:

Conjugate addition of amine nucleophiles to Michael acceptors. illinois.edu

Mannich-type reactions. organic-chemistry.org

Metal-catalyzed hydrogenation of β-amino linked acrylates. illinois.edu

Homologation of α-amino acids. illinois.eduorganic-chemistry.org

These methods underscore the importance of developing efficient pathways to chiral building blocks. The successful application of enzymatic resolution to analogues of this compound suggests a viable route for producing its chiral forms, which could then serve as valuable synthons in asymmetric synthesis. mdpi.com

Table 1: Examples of Related Chiral Fluorinated Propanoate Derivatives and Synthesis Methods

| Compound | Synthesis Method Highlight | Enantiomeric Purity/Yield | Reference |

|---|---|---|---|

| (R)-Ethyl 3-Amino-3-(3,4-difluorophenyl) propanoate | Lipase-catalyzed hydrolysis | 48.7% Yield | mdpi.com |

| (R)-Ethyl 3-Amino-3-(4-fluorophenyl) propanoate | Lipase-catalyzed hydrolysis | 49% Yield | mdpi.com |

| Chiral β-amino esters | Diarylborinic acid ester-catalyzed Mannich-type reaction | Selective formation | organic-chemistry.org |

Intermediacy in the Synthesis of Complex Molecular Architectures

Fluorinated phenylpropanoic acid derivatives are key intermediates in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The structural core of this compound is analogous to a crucial intermediate used in the manufacture of Sitagliptin, a potent oral antidiabetic drug for treating type 2 diabetes. nih.govresearchgate.netallfordrugs.com

The synthesis of Sitagliptin involves the intermediate (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. google.com This intermediate, which features a trifluorophenyl group instead of a difluorophenyl group, is prepared through asymmetric hydrogenation of a precursor like 3-Oxo-4-(2,4,5-trifluorophenyl)-butyric acid or a related enamine. researchgate.netgoogle.com The fluorinated phenyl moiety is a critical component that contributes to the drug's efficacy as a dipeptidyl peptidase-4 (DPP-4) inhibitor. researchgate.net

The established synthetic routes to Sitagliptin illustrate the strategic importance of such fluorinated building blocks. The processes highlight how a relatively simple structure serves as the foundation for constructing a complex active pharmaceutical ingredient (API). This parallel underscores the potential of this compound to serve as a valuable intermediate for other complex molecular targets in medicinal chemistry and agrochemical research. ontosight.ai

Table 2: Key Intermediates in Sitagliptin Synthesis

| Intermediate Name | Key Synthetic Step | Role of Fluorinated Moiety | Reference(s) |

|---|---|---|---|

| 3-Oxo-4-(2,4,5-trifluorophenyl)-butyric acid | Precursor for chiral reduction | Foundation for the active pharmacophore | google.com |

| (S)-2-((Z)-4-(3-(trifluoromethyl)-5,6-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)-4-oxobut-2-en-2-ylamino)-2-phenylacetamide | Enamine for asymmetric hydrogenation | Critical for binding to the DPP-4 enzyme | researchgate.netgoogle.com |

| (3R)-[protected-amino]-4-(2,4,5-trifluorophenyl)butanoic acid | Chiral building block | Establishes the required stereochemistry | google.com |

Role in Catalyst Development or Ligand Design

A thorough review of current scientific literature does not indicate a significant role for this compound or its direct derivatives in the field of catalyst development or ligand design. Research in this area is extensive, covering organocatalysis, transition metal complexes, and various ligand systems. However, the specific structure of this compound has not been reported as a foundational scaffold for creating new catalysts or ligands for asymmetric synthesis or other catalytic transformations.

Contribution to Novel Material Precursors

The difluorophenyl motif present in this compound is a key component in the design of advanced materials, particularly liquid crystals (LCs). biointerfaceresearch.com Fluorinated compounds are crucial for developing liquid crystal displays (LCDs) because the introduction of fluorine atoms can induce significant polarity and influence properties like dielectric anisotropy, viscosity, and phase stability. beilstein-journals.orgnih.gov

Specifically, 2,3-difluoroaryl motifs have been successfully incorporated into liquid crystals to achieve negative dielectric anisotropy, a property required for modern Vertical Alignment (VA) LCD technology. biointerfaceresearch.combeilstein-journals.org The synthesis of various fluorinated LCs often starts from functionalized fluorinated aromatic compounds. These precursors undergo multi-step syntheses to build the final mesogenic molecules, which typically consist of a rigid core and flexible terminal chains. biointerfaceresearch.comresearchgate.net

Given the importance of the difluorophenyl unit in this field, this compound represents a potential precursor for novel liquid crystalline materials. The propanoate side chain can be chemically modified through various organic reactions to introduce other aromatic rings or aliphatic chains, thereby constructing the larger molecular architectures necessary for liquid crystal behavior. beilstein-journals.orgbeilstein-journals.org The development of fluorinated polymers and other advanced materials also relies on such versatile fluorinated building blocks. nih.gov

Table 3: Properties of Fluorinated Moieties in Liquid Crystal Design